molecular formula C10H9BrN6O2 B11597758 4-amino-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11597758
M. Wt: 325.12 g/mol
InChI Key: QHKSRJVMXLALDU-LNKIKWGQSA-N
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Description

(Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a brominated phenyl group, an oxadiazole ring, and an amino group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of (Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves the condensation of 5-bromosalicylaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from salicylaldehyde and various amines. (Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is unique due to the presence of the oxadiazole ring, which imparts additional stability and enhances its biological activity . Other similar compounds include:

This detailed article provides a comprehensive overview of (Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9BrN6O2

Molecular Weight

325.12 g/mol

IUPAC Name

4-amino-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C10H9BrN6O2/c11-6-1-2-7(18)5(3-6)4-14-15-9(12)8-10(13)17-19-16-8/h1-4,18H,(H2,12,15)(H2,13,17)/b14-4+

InChI Key

QHKSRJVMXLALDU-LNKIKWGQSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/N=C(/C2=NON=C2N)\N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C=NN=C(C2=NON=C2N)N)O

Origin of Product

United States

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